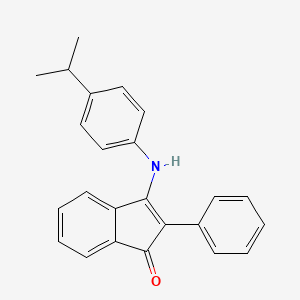

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one

Description

3-(4-Isopropylanilino)-2-phenyl-1H-inden-1-one is a substituted indenone derivative characterized by a phenyl group at the 2-position and a 4-isopropylanilino moiety at the 3-position of the indenone core. The compound’s molecular formula is C23H21NO, with a molecular weight of 327.42 g/mol.

Properties

IUPAC Name |

2-phenyl-3-(4-propan-2-ylanilino)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO/c1-16(2)17-12-14-19(15-13-17)25-23-20-10-6-7-11-21(20)24(26)22(23)18-8-4-3-5-9-18/h3-16,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMRAYYQKPIOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one typically involves the following steps:

Formation of the Indene Core: The indene core can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Substitution Reactions: The phenyl group and the 4-isopropylanilino group are introduced through substitution reactions.

Final Assembly: The final step involves the coupling of the substituted indene core with the 4-isopropylanilino group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the indene core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Chloroanilino)-2-phenyl-1H-inden-1-one

- Formula: C21H14ClNO

- Molecular Weight : 331.80 g/mol

- Key Differences : The chloro substituent introduces electron-withdrawing effects, enhancing polarity compared to the isopropyl group. This compound demonstrated antimicrobial activity in studies, suggesting halogenated analogs may target bacterial enzymes .

3-(3,5-Dimethoxyanilino)-2-phenyl-1H-inden-1-one

- Formula: C22H19NO3

- Molecular Weight : 345.40 g/mol

- Key Differences: Methoxy groups are electron-donating, increasing solubility in polar solvents.

3-(4-Nitroanilino)-2-phenyl-1H-inden-1-one

- Formula : C20H14N2O3

- Molecular Weight : 330.34 g/mol

- Key Differences : The nitro group is strongly electron-withdrawing, which may reduce bioavailability but enhance reactivity in electrophilic substitution reactions. Spectral data (e.g., IR and NMR) for this compound align with its planar, conjugated structure .

Positional Isomerism: 2- vs. 3-Substituted Indenones

2-(4-Chlorophenyl)-3-phenyl-1H-inden-1-one (3ak) vs. 3-(4-Chlorophenyl)-2-phenyl-1H-inden-1-one (3ak’)

- Structural Impact : Positional isomerism alters the electronic distribution and steric environment. For example, 3ak’ (3-substituted) exhibits a downfield shift in <sup>13</sup>C NMR (δ 153.82 for the carbonyl carbon) compared to 3ak (δ 155.72), indicating differences in conjugation .

- Biological Relevance : ERβ-active scaffolds frequently feature substitution at the 3-position, suggesting this position is critical for receptor binding .

Functional Group Modifications

3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

- Formula: C14H9NO2

- Molecular Weight : 223.23 g/mol

- Key Differences: The hydroxyl and pyridinyl groups enhance hydrogen-bonding capacity, improving aqueous solubility.

3-(Benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one

- Formula: C22H15NO3

- Molecular Weight : 341.37 g/mol

- Such derivatives are often investigated as antitumor agents .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

<sup>*</sup>LogP values estimated via XLogP3 or analogous methods .

Table 2: Spectral Data for Selected Analogs

Biological Activity

3-(4-Isopropylanilino)-2-phenyl-1H-inden-1-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indene core substituted with an isopropylaniline group and a phenyl moiety. This structural configuration is hypothesized to contribute to its biological activity by influencing interactions with biological targets.

The biological activity of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one has been linked to several mechanisms:

- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves disruption of the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells.

- Cytotoxicity : The compound has demonstrated cytotoxic effects on tumor cells, which may be attributed to its ability to bind to specific sites on β-tubulin, disrupting microtubule dynamics and leading to cell death.

- Antiangiogenic Properties : In vivo studies using chick chorioallantoic membrane (CAM) assays have shown that this compound can inhibit angiogenesis, which is crucial for tumor growth and metastasis.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M |

| HT-29 (colon cancer) | 4.5 | Microtubule disruption |

| M21 (skin melanoma) | 6.0 | Induction of apoptosis |

These findings suggest that the compound is effective at low concentrations, indicating high potency as an anticancer agent.

In Vivo Studies

In vivo studies using CAM assays demonstrated that:

- The compound significantly reduced tumor growth by inhibiting angiogenesis.

- It exhibited low toxicity towards normal tissues, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the isopropylaniline and phenyl substituents can significantly impact the biological activity of the compound. For instance:

- Substituent Variations : Changing the position or nature of substituents on the phenyl ring alters binding affinity and biological activity.

- Core Structure Modifications : Variations in the indene core can enhance or diminish antiproliferative effects.

Case Study 1: Anticancer Activity in MCF7 Cells

In a study examining the effects on MCF7 breast cancer cells, treatment with 3-(4-isopropylanilino)-2-phenyl-1H-inden-1-one resulted in:

- A significant reduction in cell viability (IC50 = 5.0 µM).

- Induction of apoptosis as confirmed by flow cytometry.

Case Study 2: Antiangiogenic Effects

In CAM assays, administration of the compound led to:

- Inhibition of new blood vessel formation.

- A reduction in tumor size compared to controls, demonstrating its potential as an antiangiogenic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.